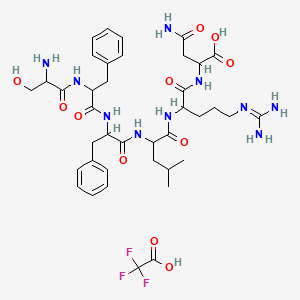
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid is a chiral amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in the field of organic chemistry due to its role as an intermediate in the synthesis of various biologically active molecules. The presence of the Boc group helps in protecting the amino functionality during chemical reactions, making it a valuable building block in peptide synthesis and other organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (4R,5S)-4-amino-5-methyl-heptanoic acid.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical synthesis.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be used in peptide coupling reactions with carboxylic acids or esters in the presence of coupling agents like EDCI or DCC.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: EDCI or DCC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Substitution Reactions: Substituted derivatives of this compound.
Deprotection Reactions: (4R,5S)-4-amino-5-methyl-heptanoic acid.
Coupling Reactions: Peptide derivatives.
Applications De Recherche Scientifique
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Boc group provides stability during reactions and can be removed under controlled conditions to reveal the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone: Another chiral compound used in enantioselective synthesis.
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid: A similar compound with a different protecting group.
Uniqueness
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C13H25NO4 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
Clé InChI |
AHJOCXORPOFIQH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)



